![molecular formula C19H32BNO4 B1528035 Bis-(2-methoxy-ethyl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine CAS No. 2096339-20-5](/img/structure/B1528035.png)

Bis-(2-methoxy-ethyl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine

Vue d'ensemble

Description

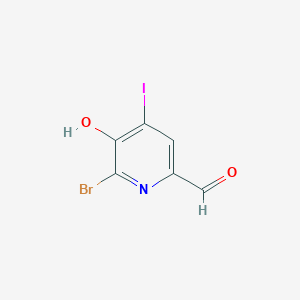

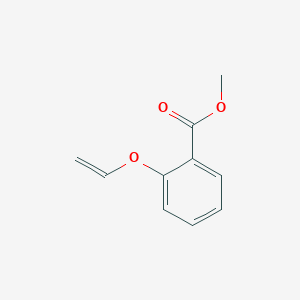

The compound is a complex organic molecule that contains a boronate ester group (4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl), a benzyl group (benzyl), and a bis(2-methoxy-ethyl) group . Boronate esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Chemical Reactions Analysis

Boronate esters, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, are often used in Suzuki-Miyaura cross-coupling reactions . They can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Applications De Recherche Scientifique

Sensing Applications

Boronic acids, including the compound , are known for their ability to form stable complexes with diols. This property is utilized in various sensing applications, such as homogeneous assays or heterogeneous detection systems. They can interact with strong Lewis bases like fluoride or cyanide anions, which enhances their utility in sensing technologies .

Organic Synthesis

In the field of organic synthesis, boronic acids serve as crucial intermediates. They are involved in various organic reactions, including Suzuki coupling, which is a cross-coupling method used to generate biaryl compounds. The pinacol ester group in the compound can be a protective group that is removed during the reaction process .

Pharmaceutical Applications

Boronic acids display unique chemical properties as inhibitors that specifically bind to proteins. They are noted as reversible covalent inhibitors targeting nucleophilic residues in proteins’ active sites, which makes them valuable in drug design and development .

Material Science

In materials science, boronic acids contribute to the creation of novel materials due to their ability to be easily modified. Their versatility allows for the development of materials with specific desired properties .

Neutron Capture Therapy

Boronic acids and their esters are considered for use as boron-carriers suitable for neutron capture therapy, a type of cancer treatment that targets cancer cells selectively .

Catalysis

The compound can be used in catalytic processes, such as protodeboronation of pinacol boronic esters. This process is important for the formal anti-Markovnikov hydration of alkynes .

Orientations Futures

Propriétés

IUPAC Name |

2-methoxy-N-(2-methoxyethyl)-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32BNO4/c1-18(2)19(3,4)25-20(24-18)17-9-7-16(8-10-17)15-21(11-13-22-5)12-14-23-6/h7-10H,11-15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZUICGXJWDQNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(CCOC)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis-(2-methoxy-ethyl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-3-iodo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1527952.png)

![2-(Tert-butyl)-4-chlorooxazolo[4,5-C]pyridine-7-carbonitrile](/img/structure/B1527958.png)

![4-Bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-OL](/img/structure/B1527968.png)